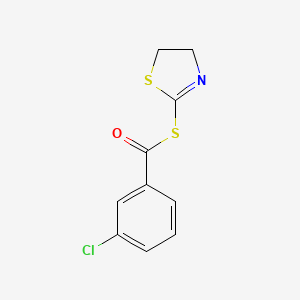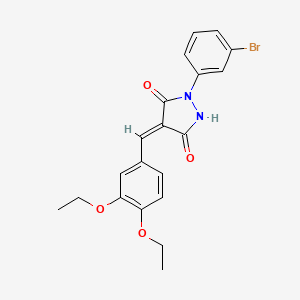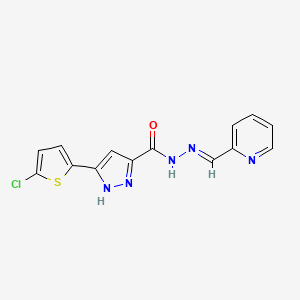![molecular formula C18H19N3O B11637985 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11637985.png)
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of a Cu-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . The reaction conditions are mild and metal-free, making it an attractive method for industrial production .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot tandem cyclization/bromination process. This method involves the use of ethyl acetate as a solvent and TBHP (tert-Butyl hydroperoxide) as a reagent. The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .
化学反応の分析
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in decane is commonly used for oxidative amidation.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Halogenated reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .
科学的研究の応用
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like AChE (acetylcholinesterase) and BChE (butyrylcholinesterase), which are involved in neurotransmission . It also exhibits anti-inflammatory properties by inhibiting the activity of LOX (lipoxygenase) .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure and exhibits similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and used in optoelectronic devices.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for drug development and other applications .
特性
分子式 |
C18H19N3O |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C18H19N3O/c1-13(2)10-18(22)19-15-7-5-6-14(11-15)16-12-21-9-4-3-8-17(21)20-16/h3-9,11-13H,10H2,1-2H3,(H,19,22) |
InChIキー |
CCMKHJVJZUNKRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11637914.png)
![3-(3-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637926.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11637931.png)
![2-[(2,6-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637932.png)
![Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11637937.png)
![7-(3,3-dimethyl-2-oxobutoxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11637940.png)
![1-Ethyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11637941.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637947.png)
![3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate](/img/structure/B11637948.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11637959.png)

![methyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637972.png)

